molecular formula C29H26N8O2 B10922906 4-[4-[(4-ethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

4-[4-[(4-ethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

Cat. No.: B10922906
M. Wt: 518.6 g/mol
InChI Key: DCDSIABKDDXDRA-UHFFFAOYSA-N
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Description

The compound “4-[4-[(4-ethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene” is a complex organic molecule with a unique structure. It features multiple aromatic rings, a pyrazole moiety, and a tetracyclic framework. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the construction of the tetracyclic framework, and the introduction of the ethylphenoxy and phenyl groups. Typical synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Construction of the Tetracyclic Framework: This may involve cyclization reactions, such as Diels-Alder reactions, followed by ring-closing metathesis.

    Introduction of Substituents: The ethylphenoxy and phenyl groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions may include the use of halogenating agents (e.g., N-bromosuccinimide) or metal catalysts (e.g., palladium).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings may yield quinones, while reduction of the pyrazole ring may yield pyrazolines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in drug discovery and development.

Medicine

Due to its potential biological activity, the compound can be investigated as a lead compound for the development of new pharmaceuticals.

Industry

The compound can be used in the development of new materials, such as polymers or coatings, due to its unique physical properties.

Mechanism of Action

The mechanism of action of the compound depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrazole ring, tetracyclic framework, and specific substituents makes this compound distinct from other similar compounds. Its unique structure may confer specific biological activity or physical properties that are not present in related compounds.

Properties

Molecular Formula

C29H26N8O2

Molecular Weight

518.6 g/mol

IUPAC Name

4-[4-[(4-ethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

InChI

InChI=1S/C29H26N8O2/c1-4-18-7-11-22(12-8-18)38-15-19-5-9-20(10-6-19)26-32-27-25-24(21-13-31-36(3)14-21)23-17(2)33-34-29(23)39-28(25)30-16-37(27)35-26/h5-14,16,24H,4,15H2,1-3H3,(H,33,34)

InChI Key

DCDSIABKDDXDRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C(C6=C(NN=C6O5)C)C7=CN(N=C7)C

Origin of Product

United States

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